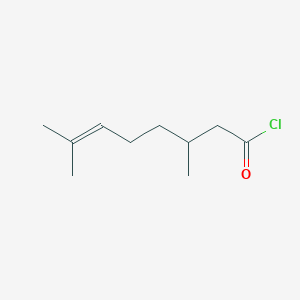
Citronelloyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-6-octenoyl chloride is an organic compound with the molecular formula C10H17ClO. It is a derivative of 3,7-dimethyl-6-octenoic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-6-octenoyl chloride can be synthesized from 3,7-dimethyl-6-octenoic acid through a reaction with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the acyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the production of 3,7-dimethyl-6-octenoyl chloride may involve the use of more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-6-octenoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, 3,7-dimethyl-6-octenoyl chloride hydrolyzes to form 3,7-dimethyl-6-octenoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the preparation of 3,7-dimethyl-6-octenoyl chloride from the corresponding acid.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
3,7-Dimethyl-6-octenoic Acid: Formed through hydrolysis.
3,7-Dimethyl-6-octenol: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-6-octenoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates and in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3,7-dimethyl-6-octenoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the compound may modify proteins or enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
3,7-Dimethyl-6-octenoyl chloride can be compared with other acyl chlorides, such as:
Acetyl Chloride (CH3COCl): A simpler acyl chloride used in similar nucleophilic substitution reactions.
Benzoyl Chloride (C6H5COCl): An aromatic acyl chloride with different reactivity due to the presence of the benzene ring.
3,7-Dimethyl-6-octenoic Acid (C10H18O2): The parent compound from which 3,7-dimethyl-6-octenoyl chloride is derived.
The uniqueness of 3,7-dimethyl-6-octenoyl chloride lies in its specific structure, which imparts distinct reactivity and properties compared to other acyl chlorides.
Eigenschaften
Molekularformel |
C10H17ClO |
|---|---|
Molekulargewicht |
188.69 g/mol |
IUPAC-Name |
3,7-dimethyloct-6-enoyl chloride |
InChI |
InChI=1S/C10H17ClO/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
NOXCOFIBMWWGPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



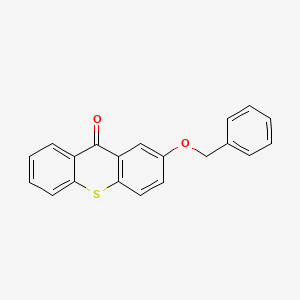
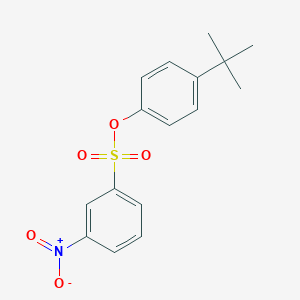
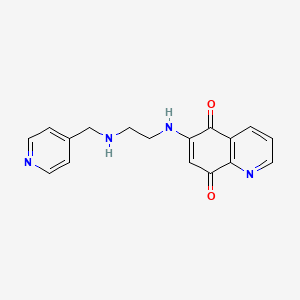
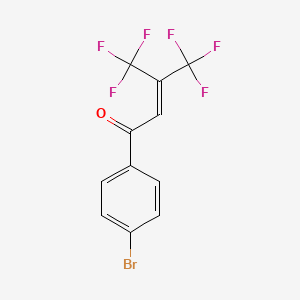
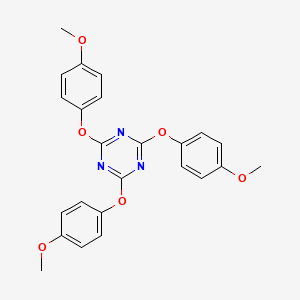
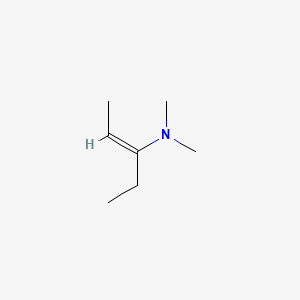

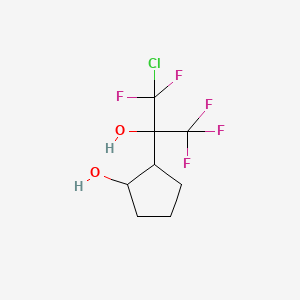
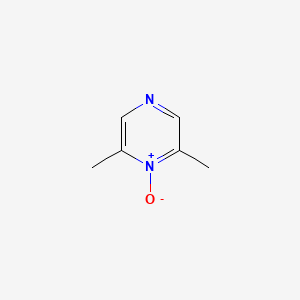
![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)

![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)

